1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine
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Overview
Description
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a cyclopropanamine moiety attached to the 4-position via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects .
Comparison with Similar Compounds
1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole core but differs in the substituents attached to the pyrazole ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)5-9(10)3-4-9/h6-7H,2-5,10H2,1H3 |
InChI Key |
NRTJXPZJRAESNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2(CC2)N |
Origin of Product |
United States |
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